molecular formula C24H27N7O2 B10897753 N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10897753
M. Wt: 445.5 g/mol
InChI Key: ITIHXAADMFJZGN-UHFFFAOYSA-N
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Description

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. The initial step typically includes the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclocondensation of 1-ethyl-3,6-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazolo[3,4-b]pyridine core .

Scientific Research Applications

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(ANILINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the anilinocarbonyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[1-ethyl-3-(phenylcarbamoyl)pyrazol-4-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N7O2/c1-6-30-13-19(21(29-30)24(33)26-17-10-8-7-9-11-17)27-23(32)18-12-15(4)25-22-20(18)16(5)28-31(22)14(2)3/h7-14H,6H2,1-5H3,(H,26,33)(H,27,32)

InChI Key

ITIHXAADMFJZGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C

Origin of Product

United States

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